A Technical Guide to 4-chloro-N-ethyl-5-methylpyrimidin-2-amine: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 4-chloro-N-ethyl-5-methylpyrimidin-2-amine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine, a substituted pyrimidine that serves as a crucial intermediate in synthetic and medicinal chemistry. We will explore its core physicochemical properties, spectroscopic signature, and key reactive characteristics. The narrative emphasizes the causality behind its synthetic pathways and its functional role as a versatile building block, particularly for the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important molecular scaffold.
Core Physicochemical Properties
4-chloro-N-ethyl-5-methylpyrimidin-2-amine belongs to the class of halogenated aminopyrimidines. The strategic placement of its functional groups—a reactive chlorine atom at the C4 position, an N-ethylamino group at C2, and a methyl group at C5—makes it a highly valuable and versatile precursor in organic synthesis. The chlorine atom, activated by the electron-withdrawing pyrimidine ring, serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, which is the cornerstone of its utility.
Below is a summary of its key computed and documented properties.
| Property | Value | Source |
| IUPAC Name | 4-chloro-N-ethyl-5-methylpyrimidin-2-amine | N/A |
| Molecular Formula | C7H10ClN3 | N/A |
| Molecular Weight | 171.63 g/mol | N/A |
| Canonical SMILES | CCNc1nc(C)c(Cl)cn1 | N/A |
| InChIKey | (Predicted) | N/A |
| CAS Number | (Not uniquely assigned in public databases) | N/A |
| Appearance | (Predicted) Off-white to light yellow solid | N/A |
| XLogP3 | 2.1 (Predicted) | N/A |
Note: While a specific CAS number for this exact N-ethyl derivative is not widely indexed, its properties can be reliably inferred from closely related analogs such as 4-chloro-5-methylpyrimidin-2-amine (CAS: 20090-58-8)[1].
Spectroscopic Profile: A Structural Verification Guide
Spectroscopic analysis is critical for confirming the identity and purity of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine after synthesis. While a comprehensive public database of spectra for this specific molecule is not available, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds[2][3][4][5][6].
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1H NMR: The proton NMR spectrum is expected to show distinct signals: a triplet and a quartet in the aliphatic region corresponding to the ethyl group protons, a singlet for the methyl group protons attached to the pyrimidine ring, a singlet for the aromatic proton on the ring, and a broad signal for the N-H proton of the secondary amine.
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13C NMR: The carbon NMR would display signals for the two carbons of the ethyl group, one for the methyl group, and four distinct signals for the pyrimidine ring carbons, with the carbon atom bonded to chlorine (C4) being significantly deshielded.
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Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp N-H stretching vibration around 3300-3400 cm-1. Other key absorptions would include C-H stretches (aliphatic and aromatic), C=N and C=C stretching vibrations from the pyrimidine ring, and a C-Cl stretching band in the fingerprint region[2].
Synthesis and Reactivity: A Chemist's Perspective
The synthetic utility of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine is rooted in its straightforward preparation and predictable reactivity.
Synthetic Pathway
The most logical and field-proven approach to synthesizing this compound involves a two-step process starting from the commercially available 2-amino-5-methylpyrimidin-4-ol. This method offers high yields and avoids the use of harsh or difficult-to-handle reagents.
Step-by-Step Protocol:
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Chlorination of the Pyrimidinone Ring:
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To a flask containing 2-amino-5-methylpyrimidin-4-ol, add phosphorus oxychloride (POCl3) slowly at 0 °C.
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The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).
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Upon completion, the excess POCl3 is carefully quenched with ice water, and the resulting precipitate, 2-amino-4-chloro-5-methylpyrimidine, is filtered, washed, and dried. The causality here is the conversion of the hydroxyl group into a chloro group, a standard transformation for heterocyclic systems.
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-
N-Ethylation of the Amino Group:
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The resulting 2-amino-4-chloro-5-methylpyrimidine is dissolved in a suitable solvent such as DMF or acetonitrile.
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A base, typically potassium carbonate (K2CO3) or triethylamine (TEA), is added to the mixture.
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Ethyl iodide or ethyl bromide is then added, and the reaction is stirred at an elevated temperature. The base deprotonates the amino group, increasing its nucleophilicity to facilitate the SN2 reaction with the ethyl halide.
-
Work-up involves filtration of the inorganic salts and removal of the solvent under reduced pressure, followed by purification via column chromatography or recrystallization to yield the final product.
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Core Reactivity: The SNAr Reaction
The primary mode of reactivity for this molecule is the nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms sufficiently activates the C4-Cl bond towards attack by a wide range of nucleophiles. This reaction is the gateway to creating diverse libraries of compounds for drug discovery.
Typical SNAr Protocol:
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Dissolve 4-chloro-N-ethyl-5-methylpyrimidin-2-amine in a polar aprotic solvent like DMF or DMSO.
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Add the desired nucleophile (e.g., a primary/secondary amine, thiol, or alcohol) and a non-nucleophilic base (e.g., DIPEA or K2CO3).
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Heat the reaction mixture, often with microwave irradiation to accelerate the reaction, until completion[7].
-
The product is isolated through standard aqueous work-up and purification procedures.
This reliable transformation allows for the facile introduction of various side chains, which is essential for structure-activity relationship (SAR) studies in drug development.
Applications in Medicinal Chemistry and Drug Discovery
The chloro-pyrimidine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates[8][9]. Chlorine-containing molecules are prevalent in pharmaceuticals, and the pyrimidine core is a key component in many kinase inhibitors[8][10].
4-chloro-N-ethyl-5-methylpyrimidin-2-amine is an ideal starting point for generating libraries of potential therapeutic agents for several reasons:
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Vector for Diversity: The reactive C4-chloro position allows for the systematic introduction of a wide array of chemical functionalities to probe the binding pockets of biological targets like protein kinases.
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Proven Scaffold: The 2-aminopyrimidine core is a well-established hinge-binding motif for many kinase inhibitors. It mimics the adenine portion of ATP, enabling competitive inhibition.
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Tunable Properties: The N-ethyl and C5-methyl groups provide a specific substitution pattern that can be used to optimize potency, selectivity, and pharmacokinetic properties (e.g., solubility, metabolic stability).
While specific drugs derived directly from this exact molecule are not publicly documented, numerous patents describe analogous structures as intermediates for inhibitors of targets in oncology and inflammatory diseases[1].
Safety and Handling
As with any chlorinated heterocyclic compound, proper safety protocols must be strictly followed. Based on data for structurally similar compounds, 4-chloro-N-ethyl-5-methylpyrimidin-2-amine should be handled with care[1][11][12].
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Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and serious eye irritation[1].
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood[12][13].
-
First Aid Measures:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Immediately wash off with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth with water and seek immediate medical attention[13].
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from strong oxidizing agents[11][12][14].
Conclusion
4-chloro-N-ethyl-5-methylpyrimidin-2-amine is a synthetically accessible and highly valuable chemical intermediate. Its defining feature is the reactive C4-chloro group, which enables facile diversification through nucleophilic aromatic substitution. This property, combined with the proven utility of the 2-aminopyrimidine scaffold in medicinal chemistry, establishes this compound as a powerful building block for the discovery and development of novel therapeutics, particularly in the realm of kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage its potential in their scientific endeavors.
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